molecular formula C15H24N2O2 B1316357 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine CAS No. 889939-57-5

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine

Cat. No.: B1316357
CAS No.: 889939-57-5
M. Wt: 264.36 g/mol
InChI Key: XOXUGRPOSRWTAX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a piperidine ring attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions

Biochemical Analysis

Biochemical Properties

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. This compound interacts with several enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes are responsible for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The interaction of this compound with these enzymes can lead to the inhibition of their activity, resulting in increased levels of neurotransmitters in the synaptic cleft .

Additionally, this compound has been shown to bind to various receptor proteins, including dopamine receptors and serotonin receptors. These interactions can modulate the signaling pathways associated with these receptors, leading to altered neurotransmission and potential psychoactive effects .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by this compound can lead to increased levels of dopamine, which in turn can activate downstream signaling pathways such as the cAMP-PKA pathway .

In non-neuronal cells, this compound may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. This can result in changes in the levels of various metabolites and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of monoamine oxidase, which prevents the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects .

Additionally, this compound can bind to dopamine and serotonin receptors, modulating their activity and influencing downstream signaling pathways. This can result in changes in gene expression and alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as receptor desensitization and alterations in enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance neurotransmitter signaling and produce psychoactive effects. At high doses, it can lead to toxic effects, including neurotoxicity and damage to dopaminergic neurons . Threshold effects have been observed, where a certain dosage is required to produce significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown and methylation of neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites in the brain and other tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmitter systems . Transporters and binding proteins may facilitate its movement within cells, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial enzymes can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with piperidine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.

    Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the piperidine ring.

    Mescaline: Another related compound with an additional methoxy group at the 5 position.

    Bevantolol: A beta-1 adrenoceptor antagonist that shares structural similarities.

Uniqueness

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is unique due to the presence of both the piperidine ring and the dimethoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXUGRPOSRWTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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